Carbonic Anhydrase II Inhibition: Class-Level Potency Inferred from the 1,1-Dioxido-1,2-thiazinane Pharmacophore
The target compound's 1,1-dioxido-1,2-thiazinane ring is a cyclic sulfamide moiety known to coordinate catalytic zinc ions in carbonic anhydrase (CA) isoforms. The structurally related analog 4-(1,1-dioxo-1,2-thiazinan-2-yl)benzene-1-sulfonamide (BDBM26999) has a reported Ki of 9 nM against human recombinant CA II in a stopped-flow CO₂ hydrase assay [1][2]. While the target compound replaces the sulfonamide group with a benzamide, the conserved dioxothiazinane core retains zinc-binding capacity; molecular docking studies on analogous scaffolds predict Ki values in the low-nanomolar to sub-nanomolar range for CA II when paired with an appropriate aromatic tail [3].
| Evidence Dimension | Carbonic Anhydrase II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | *Not directly measured; predicted low nanomolar via class-level SAR* |
| Comparator Or Baseline | 4-(1,1-dioxo-1,2-thiazinan-2-yl)benzene-1-sulfonamide: Ki = 9 nM (CA II) |
| Quantified Difference | N/A (target data absent) |
| Conditions | Stopped-flow CO₂ hydrase assay, pH 7.5, 25 °C; recombinant human CA II (J. Med. Chem. 2012, 55, 10742-10748) |
Why This Matters
The presence of the 1,1-dioxido-1,2-thiazinane pharmacophore positions this compound within a well-validated CA inhibitor class, but the shift from sulfonamide to benzamide necessitates empirical IC₅₀ determination before assuming isoform selectivity or potency parity.
- [1] BindingDB Entry BDBM26999. Ki=9 nM for human CA II. PubMed ID 23181552. Accessed via http://bdb2.ucsd.edu. View Source
- [2] Chen, H. H., Gross, S., Liao, J., McLaughlin, M., Dean, T., Sly, W. S., & May, J. A. (2012). 2H-Thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides as ocular hypotensive agents: synthesis, carbonic anhydrase inhibition and evaluation in the rabbit. Journal of Medicinal Chemistry, 55(23), 10742–10748. View Source
- [3] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
